Triethoxy(2-phenylpropan-2-yl)silane
Description
Triethoxy(2-phenylpropan-2-yl)silane is an organosilicon compound with the molecular formula C₁₅H₂₆O₃Si (calculated based on structural analysis). It features a 2-phenylpropan-2-yl group bonded to a silicon atom substituted with three ethoxy groups. This structure confers unique reactivity and compatibility with organic and inorganic matrices.
Properties
CAS No. |
109144-55-0 |
|---|---|
Molecular Formula |
C15H26O3Si |
Molecular Weight |
282.45 g/mol |
IUPAC Name |
triethoxy(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C15H26O3Si/c1-6-16-19(17-7-2,18-8-3)15(4,5)14-12-10-9-11-13-14/h9-13H,6-8H2,1-5H3 |
InChI Key |
REZISGSGXZKACK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C)(C)C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethoxy(2-phenylpropan-2-yl)silane can be synthesized through the hydrosilylation of 2-phenylpropene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 2-phenylpropene .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Triethoxy(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Hydrolysis: The reaction with water to form silanols and ethanol.
Oxidation: The conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Common Reagents and Conditions:
Hydrosilylation: Typically requires a platinum or rhodium catalyst.
Hydrolysis: Occurs readily in the presence of water or moisture.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Hydrolysis: Forms silanols and ethanol.
Oxidation: Results in the formation of siloxanes.
Scientific Research Applications
Chemistry: Triethoxy(2-phenylpropan-2-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the modification of silica surfaces to enhance their chemical properties .
Biology: In biological research, the compound is used to functionalize surfaces for biomolecule immobilization, aiding in the development of biosensors and diagnostic devices.
Medicine: The compound’s ability to form stable bonds with silica surfaces makes it valuable in the development of drug delivery systems, where it can be used to modify the surface properties of nanoparticles.
Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also employed in the production of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of triethoxy(2-phenylpropan-2-yl)silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The compound’s triethoxy groups can undergo hydrolysis to form silanols, which can then condense with hydroxyl groups on silica surfaces, forming stable Si-O-Si linkages. This process enhances the adhesion and compatibility of the compound with silica-based materials .
Comparison with Similar Compounds
Bis-(triethoxysilylpropyl) Tetrasulfide (TESPT)
- Structure : Contains dual triethoxysilyl groups linked by a tetrasulfide (S₄) chain.
- Molecular Weight : ~538.9 g/mol (C₁₈H₄₂O₆S₄Si₂).
- Functional Groups : Ethoxy (–OCH₂CH₃) and sulfur (–S–S–S–S–).
- Applications : Widely used in rubber vulcanization. Ethoxy groups bind silica fillers, while sulfur bridges crosslink rubber polymers .
- Key Difference: Unlike Triethoxy(2-phenylpropan-2-yl)silane, TESPT’s sulfur atoms enhance elastomer reinforcement but limit compatibility with non-sulfur-reactive matrices.
Trimethyl(2-phenyl-2-propen-1-yl)silane
- Structure : Silicon atom bonded to three methyl groups and a 2-phenylpropenyl substituent.
- Molecular Formula : C₁₂H₁₈Si.
- Functional Groups : Methyl (–CH₃) and propenyl (–CH₂–CH=CH–).
- Applications: Hydrophobic properties make it suitable for non-polar polymer modification. The absence of ethoxy groups reduces hydrolytic reactivity compared to this compound .
- Key Difference : Trimethyl substitution lowers polarity, limiting use in hydrophilic systems.
(3-Chloro-2-phenylpropyl)(triethoxy)silane
- Structure : Triethoxy silicon with a 3-chloro-2-phenylpropyl chain.
- Molecular Formula : C₁₅H₂₅ClO₃Si.
- Functional Groups : Ethoxy (–OCH₂CH₃) and chloro (–Cl).
- Applications : Chlorine enhances reactivity in nucleophilic substitutions (e.g., forming Si–O–C bonds). Used in coatings and adhesives .
- Key Difference: The chloro substituent introduces toxicity concerns and distinct reaction pathways compared to the non-halogenated target compound.
γ-Glycidoxypropyl Trimethoxy Silane
- Structure : Triethoxy silicon with a glycidoxypropyl group (epoxide-terminated chain).
- Molecular Formula : C₉H₂₀O₄Si (trimethoxy variant).
- Functional Groups : Methoxy (–OCH₃) and epoxide (–O–CH₂–CH(O)–CH₂).
- Applications : Epoxide groups react with amines or acids, enabling use in epoxy resins and composite materials .
- Key Difference : The glycidoxy group offers crosslinking versatility, contrasting with the inert phenylpropan-2-yl group in the target compound.
Table 1: Comparative Analysis
Critical Analysis of Research Findings
- Reactivity : this compound’s ethoxy groups enable hydrolysis, but its bulky phenylpropan-2-yl group may sterically hinder reactions compared to linear analogs like TESPT .
- Purity Challenges : The target compound often requires purification (e.g., chromatography) to remove byproducts, unlike commercial silanes like TESPT .
- Thermal Stability : Phenyl groups enhance thermal stability compared to aliphatic silanes (e.g., glycidoxy derivatives), making it suitable for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
